DPPD

Description

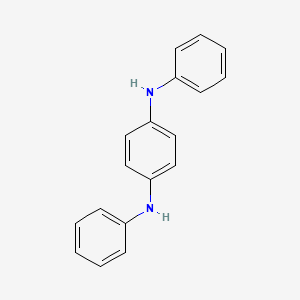

N,N'-diphenyl-1,4-phenylenediamine is an N-substituted diamine that is 1,4-phenylenediamine in which one hydrogen from each amino group is replaced by a phenyl group. It has a role as an antioxidant. It is a secondary amino compound and a N-substituted diamine. It is functionally related to a p-aminodiphenylamine.

N,n'-diphenyl-1,4-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of n,n'-diphenyl-1,4-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.

in veterinary medicine, has been used to prevent vitamin E deficiency in lambs; structure

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGQNNCQYDRXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2, Array | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020538 | |

| Record name | N,N'-Diphenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-diphenyl-p-phenylenediamine appears as gray or dark gray powder or flakes. (NTP, 1992), Dry Powder, Colorless solid; Commercial product is greenish-brown solid; [Merck Index] Colorless, grey, or white solid; [HSDB] Powder; [MSDSonline], COLOURLESS CRYSTALS OR GREY POWDER. | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1,N4-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 to 437 °F at 0.5 mmHg (NTP, 1992), 220-225 °C @ 0.5 mm Hg | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-PHENYLENEDIAMINE, N,N'-DIPHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

400 °F (NTP, 1992), 232 °C c.c. | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. Slightly sol in alcohol. Almost insol in petr ether, water., Solubility in water: none | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-PHENYLENEDIAMINE, N,N'-DIPHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.21 (NTP, 1992) - Denser than water; will sink, 1.20, Relative density (water = 1): 1.2 | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-PHENYLENEDIAMINE, N,N'-DIPHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.0 (Air= 1), Relative vapor density (air = 1): 9.0 | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-PHENYLENEDIAMINE, N,N'-DIPHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000001 [mmHg], 6.35X10-9 mm Hg @ 25 °C | |

| Record name | N,N'-Diphenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-PHENYLENEDIAMINE, N,N'-DIPHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless leaflets from alcohol; commercial grades are greenish-brown, Gray powder, White solid | |

CAS No. |

74-31-7 | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diphenyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediamine, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-diphenyl-1,4-phenylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N'-Diphenyl-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N4-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD517SCM92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHENYLENEDIAMINE, N,N'-DIPHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

293 to 306 °F (NTP, 1992), 150-151 °C, Specific gravity: 1.28; melting point: 145-152 °C | |

| Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-PHENYLENEDIAMINE, N,N'-DIPHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Unraveling the Antioxidant Armamentarium of N,N'-Diphenyl-p-phenylenediamine (DPPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant widely utilized across various industries. Its efficacy stems from its chemical structure, which facilitates the neutralization of free radicals, thereby protecting materials and biological systems from oxidative damage. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological pathways. The primary antioxidant mechanism of this compound is centered on its ability to donate a hydrogen atom to radical species, a process known as Hydrogen Atom Transfer (HAT). This action terminates the radical chain reactions that are characteristic of oxidative degradation. While specific IC50 values from standardized assays are not consistently reported in publicly available literature, its pronounced antioxidant effect is well-documented through various analytical methods. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's antioxidant properties to inform its application in research and development.

Core Mechanism of Action: Hydrogen Atom Transfer (HAT)

The principal mechanism by which this compound exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). In this process, this compound donates a hydrogen atom from one of its secondary amine groups to a reactive free radical (R•). This transfer neutralizes the free radical, effectively terminating the oxidative chain reaction.

The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings. This stability prevents the this compound radical from initiating new oxidation chains, a crucial feature for an effective antioxidant.

The overall reaction can be summarized as: this compound-H + R• → this compound• + RH

The antioxidant activity of this compound is intrinsically linked to its hydrogen-donating ability, which allows it to interrupt the propagation steps of autoxidation.

Visualizing the Hydrogen Atom Transfer Mechanism

The following diagram illustrates the fundamental HAT mechanism of this compound.

An In-depth Technical Guide to the Synthesis of N,N'-Diphenyl-p-phenylenediamine (DPPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a key chemical intermediate with significant applications as an antioxidant and antiozonant, particularly in the rubber industry, and as a building block in the synthesis of dyes, polymers, and pharmaceuticals. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols and quantitative data for comparison. The methodologies discussed herein encompass classical condensation reactions and modern transition metal-catalyzed cross-coupling reactions, providing a robust resource for laboratory synthesis and process development.

Core Synthetic Pathways

The synthesis of N,N'-Diphenyl-p-phenylenediamine can be broadly categorized into three main strategies:

-

Condensation Reactions: Involving the reaction of a p-disubstituted benzene ring with aniline.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Employing palladium or copper catalysts to form carbon-nitrogen bonds.

-

Oxidative Coupling Reactions: Direct coupling of aniline to form the this compound structure.

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.

Condensation of Hydroquinone with Aniline

A well-established method for the synthesis of this compound involves a two-step condensation reaction between hydroquinone and aniline. This process first produces N-phenyl-p-aminophenol as an intermediate, which is then further reacted with aniline to yield the final product.[1]

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of N-Phenyl-p-aminophenol

-

Reaction Setup: A mixture of hydroquinone and an excess of aniline is charged into a steel pressure reaction vessel equipped with a stirrer and a system for azeotropic removal of water.[1]

-

Catalyst: A condensation catalyst, such as a trialkyl phosphate (e.g., triethyl phosphate), is added. For the first step, a lower concentration of the catalyst is used.[1]

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 180-250°C. The water formed during the reaction is continuously removed azeotropically.[1]

-

Work-up: After the reaction is complete, the mixture is cooled, and the unreacted aniline is separated by distillation. The residue is then distilled to obtain a mixture of N-phenyl-p-aminophenol and some N,N'-diphenyl-p-phenylenediamine.[1]

Step 2: Synthesis of N,N'-Diphenyl-p-phenylenediamine

-

Reaction Setup: The distillate from Step 1, containing N-phenyl-p-aminophenol, is charged into a pressure reaction vessel with additional aniline.[1]

-

Catalyst: A higher concentration of the condensation catalyst (trialkyl phosphate) is added for the second condensation step.[1]

-

Reaction Conditions: The mixture is heated to drive the second condensation reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the unreacted aniline is removed by distillation. The final product, N,N'-diphenyl-p-phenylenediamine, is separated from the remaining N-phenyl-p-aminophenol by distillation.[1] The crude product can be further purified by recrystallization from ethanol or a mixture of chlorobenzene and petroleum ether.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 86.8% | [1] |

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent methods applicable to the synthesis of this compound. These reactions typically involve the coupling of p-phenylenediamine with an aryl halide (e.g., iodobenzene or bromobenzene).

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds. It involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Generalized Reaction Scheme:

Generalized Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).

-

Reagents: Evacuate and backfill the tube with an inert gas (e.g., argon). Then, add p-phenylenediamine, the aryl halide (e.g., iodobenzene), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While traditional Ullmann conditions often require harsh reaction conditions, modern protocols employ catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions.

Generalized Reaction Scheme:

Generalized Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine p-phenylenediamine, the aryl halide (e.g., bromobenzene), the copper catalyst (e.g., CuI or Cu₂O), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., DMF or DMSO).

-

Reaction Conditions: The mixture is heated under an inert atmosphere for a specified duration. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and an aqueous work-up is performed. The product is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the residue is purified by chromatography or recrystallization.

Oxidative Coupling of Aniline

The synthesis of this compound can also be approached through the oxidative coupling of aniline. This method, while potentially atom-economical, often requires careful control of reaction conditions to avoid the formation of polymeric byproducts and other side reactions.

Generalized Reaction Scheme:

While specific high-yield protocols for the direct oxidative coupling of aniline to this compound are less commonly reported in the literature for preparative purposes, various oxidizing agents can induce the formation of such coupled products. The mechanism often involves the formation of radical cations and subsequent C-N bond formation.

Signaling Pathways and Experimental Workflows

Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

General Experimental Workflow for Cross-Coupling Synthesis

The following diagram illustrates a typical laboratory workflow for a transition metal-catalyzed synthesis of this compound.

Conclusion

The synthesis of N,N'-Diphenyl-p-phenylenediamine can be achieved through several viable pathways. The classical condensation of hydroquinone with aniline offers a high-yield, two-step process suitable for larger-scale production. For more versatile and often milder reaction conditions, modern transition metal-catalyzed methods such as the Buchwald-Hartwig amination and Ullmann condensation provide powerful alternatives, particularly for laboratory-scale synthesis and the preparation of analogues. The choice of synthetic route will ultimately depend on factors such as desired scale, available starting materials, and cost considerations. This guide provides the foundational knowledge and detailed protocols necessary for making an informed decision for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of N,N'-diphenyl-p-phenylenediamine (DPPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is an aromatic amine with significant industrial and research applications. Primarily known for its potent antioxidant properties, this compound is utilized in the rubber and polymer industries to prevent degradation from oxidation.[1] In the realm of biomedical research, its ability to mitigate oxidative stress has prompted investigations into its therapeutic potential, including neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its relevance to drug development professionals.

Chemical Structure and Identification

This compound is a symmetrical molecule consisting of a central p-phenylenediamine core with a phenyl group attached to each nitrogen atom.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N,N'-diphenylbenzene-1,4-diamine |

| CAS Number | 74-31-7[4] |

| Molecular Formula | C₁₈H₁₆N₂[4] |

| Molecular Weight | 260.33 g/mol [4] |

| InChI | InChI=1S/C18H16N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14,19-20H |

| SMILES | c1ccc(cc1)Nc2ccc(cc2)Nc3ccccc3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Appearance | Gray or dark gray powder or flakes | PubChem |

| Melting Point | 143-145 °C | Sigma-Aldrich |

| Boiling Point | 220-225 °C at 0.5 mmHg | Sigma-Aldrich |

| Solubility | Soluble in DMSO (≥10 mg/mL); Sparingly soluble in Ethanol (1-10 mg/mL) | [4] |

| Density | 1.28 g/cm³ | Western Reserve Chemical |

Experimental Protocols

Synthesis of N,N'-diphenyl-p-phenylenediamine

A common method for the synthesis of this compound involves the condensation of p-phenylenediamine with aniline. A representative multi-step industrial preparation is described in U.S. Patent 2,503,712.[5]

Protocol:

-

Reaction Setup: A mixture of p-phenylenediamine and a molar excess of aniline is heated in the presence of a catalyst, such as a mineral acid or a Lewis acid.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 180-220 °C) under pressure in an autoclave.

-

Work-up: After the reaction is complete, the excess aniline is removed by distillation. The crude this compound is then purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or toluene.[6] A common procedure involves dissolving the crude product in hot toluene, filtering to remove insoluble impurities, and then allowing the solution to cool to induce crystallization.[6]

Analytical Characterization

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the central phenylenediamine ring and the two terminal phenyl rings, as well as the N-H protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), and their splitting patterns will depend on their substitution. The N-H protons will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbons of the aromatic rings will resonate in the range of 110-150 ppm. The number of signals will depend on the symmetry of the molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching vibrations |

| 3000-3100 | Aromatic C-H stretching vibrations |

| 1580-1620 | Aromatic C=C stretching vibrations |

| 1250-1350 | C-N stretching vibrations |

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 260, corresponding to its molecular weight.[7] The fragmentation pattern will involve the cleavage of the C-N bonds and fragmentation of the aromatic rings.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is attributed to its antioxidant properties, which involve the scavenging of free radicals. However, recent studies suggest more complex biological activities, particularly in the context of neuroprotection.

Antioxidant Activity

As a secondary aromatic amine, the N-H groups in this compound can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions. This process is depicted in the following workflow:

Caption: this compound acting as a radical scavenger.

Putative Signaling Pathways in a Drug Development Context

While direct evidence for this compound's interaction with specific signaling pathways is still emerging, its antioxidant nature suggests potential modulation of key cellular stress response pathways, such as the Nrf2 and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. It is plausible that this compound, by modulating the cellular redox state, could indirectly activate the Nrf2 pathway.

Caption: Proposed mechanism of this compound-mediated Nrf2 activation.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[11][12][13][14] Oxidative stress is a known activator of the NF-κB pathway. By reducing oxidative stress, this compound could potentially inhibit the activation of NF-κB, which may be beneficial in inflammatory conditions.

Caption: Proposed inhibitory effect of this compound on the NF-κB pathway.

Conclusion

N,N'-diphenyl-p-phenylenediamine is a molecule with well-established antioxidant properties and a growing interest in its potential therapeutic applications. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. The proposed involvement of this compound in modulating critical cellular signaling pathways like Nrf2 and NF-κB opens up new avenues for research, particularly in the context of drug development for diseases with an underlying oxidative stress component. Further investigation into these mechanisms is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (this compound) on atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. US2503712A - Multiple step process for preparing n,n' diphenyl p-phenylene diamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Benzenediamine, N,N'-diphenyl- [webbook.nist.gov]

- 8. NRF2 induction supporting breast cancer cell survival is enabled by oxidative stress-induced DPP3-KEAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIDD mediates NF-kappaB activation in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. embopress.org [embopress.org]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-depth Technical Guide to the Biological Activity of N,N'-Diphenyl-p-phenylenediamine (DPPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a synthetic organic compound widely recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

N,N'-Diphenyl-p-phenylenediamine (this compound) is a derivative of p-phenylenediamine, characterized by the presence of two phenyl groups attached to the nitrogen atoms. Its primary industrial application is as an antioxidant in rubber and polymer manufacturing to prevent degradation from oxidation.[1][2] In the biological realm, this compound's ability to scavenge free radicals and mitigate oxidative stress has prompted investigations into its therapeutic potential. This guide delves into the multifaceted biological activities of this compound, exploring its mechanisms of action and providing practical information for further research.

Antioxidant Activity

The hallmark of this compound's biological activity is its potent antioxidant effect. This is primarily attributed to its ability to donate a hydrogen atom from its secondary amine groups to neutralize free radicals, thereby terminating radical chain reactions. The resulting this compound radical is stabilized by resonance, which contributes to its high efficacy.

Quantitative Data for Antioxidant Activity

The antioxidant capacity of compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of a specific free radical. While specific IC50 values for this compound in various antioxidant assays are not consistently reported across the literature, the following table provides example IC50 values for other known antioxidants in common assays to provide a comparative context.

| Assay | Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Ascorbic Acid | 4.36 | [3] |

| DPPH Radical Scavenging | Quercetin | 12.38 - 13.41 | [4] |

| ABTS Radical Scavenging | Trolox | 36.44 | [5] |

Experimental Protocols for Antioxidant Assays

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[6][7][8]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations of this compound.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the this compound solution (or standard antioxidant/blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay is another widely used method to assess antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[9]

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare different concentrations of this compound as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of the this compound solution (or standard antioxidant/blank) to the wells.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed similarly to the DPPH assay.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various experimental models. Its mechanism of action is thought to involve the inhibition of pro-inflammatory mediators. While direct studies on this compound are limited, the anti-inflammatory effects of antioxidants are often linked to the modulation of signaling pathways such as the NF-κB pathway.

Potential Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Antioxidants like this compound may inhibit NF-κB activation by preventing the degradation of IκBα, potentially by inhibiting the IKK complex.

Experimental Protocol for Anti-inflammatory Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: Carrageenan, a polysaccharide, when injected into the sub-plantar region of a rat's paw, induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.[10][11][12]

Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Groups: Divide the animals into several groups:

-

Control group (vehicle only)

-

This compound-treated groups (different doses)

-

Standard drug group (e.g., indomethacin, 10 mg/kg)

-

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema and Inhibition:

-

The volume of edema is the difference between the paw volume at a given time and the initial paw volume.

-

The percentage of inhibition of edema is calculated as:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

-

-

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in models of oxidative stress-induced neuronal cell death. Its ability to scavenge free radicals is a key mechanism underlying this protective effect.

Potential Mechanism of Neuroprotective Action: Modulation of MAP Kinase and Nrf2 Pathways

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to stress. While ERK is often associated with cell survival, the sustained activation of JNK and p38 is linked to apoptosis. Antioxidants like this compound may exert their neuroprotective effects by modulating these pathways, for instance, by inhibiting the pro-apoptotic JNK and p38 pathways.

Furthermore, the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It is plausible that this compound, as an antioxidant, could indirectly activate the Nrf2 pathway by modulating the cellular redox state.

Experimental Protocol for Neuroprotection Assay

The HT22 mouse hippocampal cell line is a widely used in vitro model to study oxidative stress-induced neuronal cell death, as these cells are susceptible to high concentrations of glutamate through a process called oxidative glutamate toxicity or oxytosis, which is independent of ionotropic glutamate receptors.[2][13][14][15][16]

Protocol:

-

Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Induce excitotoxicity by adding glutamate to a final concentration of 2-5 mM.

-

Include control groups: untreated cells, cells treated with glutamate only, and cells treated with this compound only.

-

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assay (MTT Assay):

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of Cell Viability:

-

% Cell Viability = (A_sample / A_control) x 100

-

Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

-

Toxicology

While this compound exhibits beneficial biological activities, it is also associated with some toxicological concerns, particularly at higher doses.

Quantitative Data for Toxicology

| Endpoint | Species | Route | Value | Reference |

| NOAEL (Repeated Dose Toxicity) | Rat | Gavage | 1000 mg/kg bw/day | [17] |

| NOAEL (Reproduction/Developmental Toxicity) | Rat | Gavage | 8 mg/kg bw/day | [17] |

| EC50 (Toxicity to V. fischeri) | Aquatic Bacterium | - | 0.02 mg/L | [18] |

| Effect on Gestation | Rat | Gavage | Prolonged at 50 and 300 mg/kg bw/day | [17][18] |

Summary of Toxicological Findings

-

Reproductive and Developmental Toxicity: Studies in rats have shown that high doses of this compound can lead to adverse reproductive outcomes, including prolonged gestation, dystocia (difficult birth), and reduced pup viability.[7][17] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in rats was determined to be 8 mg/kg bw/day.[17]

-

General Toxicity: In a 28-day repeated dose toxicity study in rats, no significant adverse effects were observed up to 1000 mg/kg bw/day, indicating a relatively low acute and sub-acute toxicity profile.[17]

-

Aquatic Toxicity: this compound has been shown to be toxic to the aquatic bacterium Vibrio fischeri, with an EC50 of 0.02 mg/L.[18]

-

Hepatotoxicity: Some studies suggest potential hepatotoxicity, with one study noting that 10 µg/L of this compound reduced the viability of HepG2 hepatocellular carcinoma cells.[18]

Conclusion

N,N'-Diphenyl-p-phenylenediamine (this compound) is a compound with significant biological activities, primarily driven by its potent antioxidant properties. It shows promise as an anti-inflammatory and neuroprotective agent, likely through the modulation of key signaling pathways such as NF-κB, MAP kinase, and Nrf2. However, its therapeutic potential is tempered by concerns regarding its reproductive and developmental toxicity at higher doses.

Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's biological effects and to establish a clear therapeutic window. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the pharmacological and toxicological profile of this intriguing molecule. Researchers should proceed with caution, particularly in the context of in vivo studies, given the observed toxicities. A thorough understanding of its dose-response relationship will be crucial for any potential therapeutic applications.

References

- 1. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 6. p38 Mitogen-Activated Protein Kinase Can Be Involved in Transforming Growth Factor β Superfamily Signal Transduction in Drosophila Wing Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 8. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of p38 mitogen-activated protein kinase downstream of bax-caspase-3 pathway leads to cell death induced by high D-glucose in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidative enzyme NAD(P)H quinone oxidoreductase 1 (NQO1) modulates the differentiation of Th17 cells by regulating ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signal-induced ubiquitination of IκBα by the F-box protein Slimb/β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]

- 17. assaygenie.com [assaygenie.com]

- 18. semanticscholar.org [semanticscholar.org]

DPPD as a Polymerization Inhibitor in Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of N,N'-diphenyl-p-phenylenediamine (DPPD) as a polymerization inhibitor for acrylic acid. It covers its performance, a detailed experimental protocol for its evaluation, and the underlying inhibitory mechanism. This information is intended to assist researchers and professionals in the effective stabilization of acrylic acid during manufacturing, storage, and application.

Introduction to Acrylic Acid Polymerization and Inhibition

Acrylic acid is a highly reactive monomer that readily undergoes polymerization, especially when exposed to heat, light, or initiators.[1] This spontaneous polymerization can lead to product loss, equipment fouling, and potentially hazardous runaway reactions.[2] To ensure the safe handling and storage of acrylic acid, polymerization inhibitors are essential. These chemical compounds function by scavenging the free radicals that initiate and propagate the polymerization chain reaction.[2] N,N'-diphenyl-p-phenylenediamine (this compound) is an aromatic amine that has demonstrated efficacy as a polymerization inhibitor for acrylic acid.

Performance of this compound as a Polymerization Inhibitor

This compound has been shown to be an effective inhibitor for the polymerization of acrylic acid. Its performance is often compared to other commonly used inhibitors such as hydroquinone (HQ) and phenothiazine (PTZ).

Quantitative Data on Inhibitor Performance

The following table summarizes the comparative performance of this compound and other inhibitors in preventing the polymerization of acrylic acid at 100°C.

| Inhibitor | Concentration (% by weight) | Time Before Polymer Deposition (hours) |

| None | 0 | 1 |

| Hydroquinone | 0.03 | 1 |

| Diphenyl para-phenylene diamine (this compound) | 0.03 | 9 |

| Phenothiazine | 0.03 | 30 |

| Reaction product of diphenylamine and acetone | 0.03 | 30 |

| Benzoquinone | 0.03 | 5 |

| Hydroquinone monomethyl ether | 0.03 | 30 |

| Diphenylamine | 0.03 | 17 |

Data sourced from US Patent 3,674,651 A.[1]

These data indicate that this compound provides a significant extension in the time before polymerization occurs compared to an uninhibited system and hydroquinone at the same concentration. While phenothiazine shows a longer inhibition time in this specific test, this compound still offers a substantial improvement in stability. The effective concentration of diphenylamine derivatives, including this compound, for stabilizing acrylic acid distillation is typically in the range of 50 to 5,000 ppm.[1]

Experimental Protocol for Evaluating this compound Efficiency

The following is a detailed methodology for assessing the effectiveness of this compound as a polymerization inhibitor in acrylic acid. This protocol is a composite based on standard industry practices for inhibitor evaluation.

Materials and Equipment

-

Materials:

-

Purified acrylic acid (inhibitor-free)

-

N,N'-diphenyl-p-phenylenediamine (this compound)

-

Nitrogen gas (high purity)

-

-

Equipment:

-

Test tubes

-

Oil bath with temperature controller

-

Thermocouple

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Timer

-

Experimental Procedure

-

Preparation of this compound Stock Solution:

-

Accurately weigh a specific amount of this compound.

-

Dissolve the weighed this compound in a known volume of purified acrylic acid to prepare a concentrated stock solution (e.g., 1000 ppm).

-

-

Sample Preparation:

-

Add a precise volume of the this compound stock solution to a test tube containing a magnetic stir bar.

-

Add a specific volume of purified acrylic acid to the test tube to achieve the desired final concentration of this compound (e.g., 100 ppm, 200 ppm, 500 ppm).

-

Prepare a control sample containing only purified acrylic acid without any inhibitor.

-

-

Inhibition Test:

-

Place the test tubes in the oil bath pre-heated to a constant temperature (e.g., 100°C).

-

Insert a thermocouple into each test tube to monitor the temperature of the acrylic acid.

-

Start the magnetic stirrer to ensure uniform temperature and inhibitor distribution.

-

Continuously purge the headspace of each test tube with a slow stream of nitrogen gas to create an inert atmosphere.

-

Start the timer and visually inspect the samples at regular intervals for the first signs of polymerization, such as an increase in viscosity, the appearance of turbidity, or the formation of solid polymer.

-

Record the time taken for the onset of polymerization for each sample. This is the "induction time" or "time before polymer deposition."

-

-

Data Analysis:

-

Compare the induction times of the samples containing this compound with the control sample.

-

A longer induction time indicates a more effective inhibition by this compound.

-

The data can be plotted as induction time versus this compound concentration to determine the optimal inhibitor concentration for a given temperature.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the experimental protocol described above.

References

The Antioxidant Efficacy of N,N'-diphenyl-p-phenylenediamine (DPPD) in Mitigating Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a complex process of oxidative degradation of lipids, is a primary contributor to cellular damage and is implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The process is a chain reaction initiated by free radicals, leading to the formation of lipid peroxides and secondary products such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular macromolecules. Antioxidants, by scavenging free radicals, can inhibit or delay this detrimental process. N,N'-diphenyl-p-phenylenediamine (DPPD) is a synthetic antioxidant belonging to the p-phenylenediamine class of compounds, recognized for its potent chain-breaking antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant effects of this compound in the context of lipid peroxidation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms of action.

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to act as a chain-breaking antioxidant. It readily donates a hydrogen atom from one of its secondary amine groups to a lipid peroxyl radical (LOO•), thereby neutralizing the radical and terminating the propagation phase of lipid peroxidation. Upon donating a hydrogen atom, this compound is converted into a resonance-stabilized radical, which is significantly less reactive than the lipid peroxyl radical and thus unable to propagate the chain reaction. This process effectively breaks the autocatalytic cycle of lipid peroxidation.

Quantitative Data on the Inhibition of Lipid Peroxidation

| Study Model | This compound Dosage | Key Findings | Reference |

| Cholesterol-fed New Zealand White Rabbits | 1% in diet for 10 weeks | - 71% decrease in thoracic aorta lesion area (P = 0.0007)- 51% decrease in aortic cholesterol content (P = 0.007) | Sparrow et al., 1992[1][2] |

| Apolipoprotein E (apoE)-deficient Mice | 0.5% (wt/wt) in a high-fat diet for 6 months | - 36% reduction in atherosclerosis (P < .02)- Greater than twofold prolongation of the lag time in the formation of conjugated dienes in LDL and IDL fractions | Tangirala et al., 1995[3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antioxidant effects of this compound on lipid peroxidation.

In Vivo Atherosclerosis Studies

1. Cholesterol-Fed Rabbit Model (adapted from Sparrow et al., 1992)

-

Animals: Male New Zealand White rabbits.

-

Diet: A diet containing 0.5% cholesterol and 10% corn oil.

-

Treatment Group: The diet was supplemented with 1% this compound.

-

Control Group: Received the cholesterol-rich diet without this compound.

-

Duration: 10 weeks.

-

Lipoprotein Analysis:

-

Isolation of lipoproteins from plasma.

-

Assessment of resistance to oxidation by monitoring the formation of conjugated dienes at 234 nm after challenging with a pro-oxidant (e.g., Cu²⁺). The lag phase, representing the time before rapid oxidation, is measured.

-

-

Atherosclerosis Assessment:

-

At the end of the study, the aortas were removed.

-

The extent of atherosclerotic lesions in the thoracic aorta was quantified by staining with Sudan IV and measuring the percentage of the surface area covered by lesions.

-

The cholesterol content of the aorta was determined by lipid extraction and subsequent enzymatic analysis.

-

2. ApoE-Deficient Mouse Model (adapted from Tangirala et al., 1995)

-

Animals: Apolipoprotein E (apoE)-deficient mice.

-

Diet: A high-fat diet containing 0.15% cholesterol.

-

Treatment Group: The diet was supplemented with 0.5% (wt/wt) this compound.

-

Control Group: Received the high-fat diet without this compound.

-

Duration: 6 months.

-

Lipoprotein Oxidation Susceptibility:

-

Lipoproteins (d < 1.019 g/mL) were isolated from plasma.

-

Resistance to copper-induced oxidation was assessed by measuring the loss of polyunsaturated fatty acids and the lag time for the formation of conjugated dienes.

-

-

Quantification of Atherosclerosis:

-

The aortic surface area covered by atherosclerotic lesions was quantified.

-

In Vitro Lipid Peroxidation Assays

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay measures MDA, a secondary product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically.

-

Procedure:

-

Prepare a sample containing lipids (e.g., tissue homogenate, cell lysate, or isolated lipoproteins).

-

Induce lipid peroxidation using an initiator such as Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Add the test compound (this compound) at various concentrations.

-

Incubate the reaction mixture.

-

Stop the reaction and add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

-

Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

A standard curve using a stable MDA precursor like 1,1,3,3-tetramethoxypropane is used for quantification.

-

The percentage inhibition of MDA formation by this compound is calculated relative to a control without the antioxidant.

-

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a general assay to assess the radical scavenging capacity of an antioxidant.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant like this compound, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

-

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare serial dilutions of this compound.

-

Add a fixed volume of the DPPH solution to each dilution of this compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-